![molecular formula C12H10O2S4 B12515644 2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan CAS No. 675202-10-5](/img/structure/B12515644.png)
2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is a heterocyclic compound characterized by its unique structure, which includes two fused dithiino rings and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl aminomalonate with various N-(aryl)hydrazonoyl chlorides in the presence of triethylamine . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to engage in various chemical interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’-Tetrahydro-5,5’-bi-1,4-benzodioxine: Similar in structure but contains benzodioxine rings instead of dithiino rings.
5,5’,6,6’-Tetrahydro-2,2’-bi[1,3]dithiolo[4,5-b][1,4]dithiine: Contains dithiolo rings and is structurally related.
Uniqueness
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is unique due to its combination of dithiino and furan rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
675202-10-5 |
|---|---|
Formule moléculaire |
C12H10O2S4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
5-(2,3-dihydro-[1,4]dithiino[2,3-c]furan-5-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]furan |
InChI |
InChI=1S/C12H10O2S4/c1-3-17-11-7(15-1)5-13-9(11)10-12-8(6-14-10)16-2-4-18-12/h5-6H,1-4H2 |
Clé InChI |
GALOBQFAABGWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(OC=C2S1)C3=C4C(=CO3)SCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)

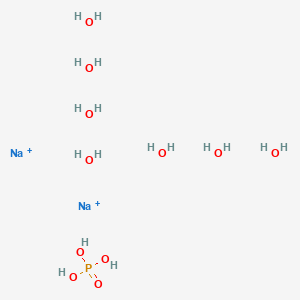
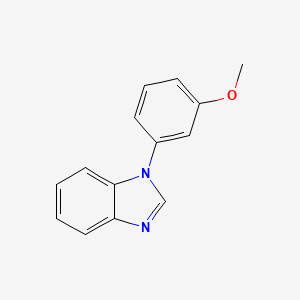

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
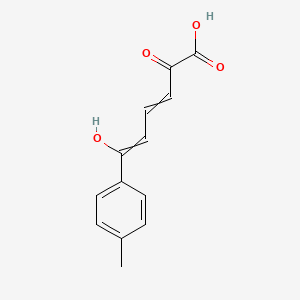
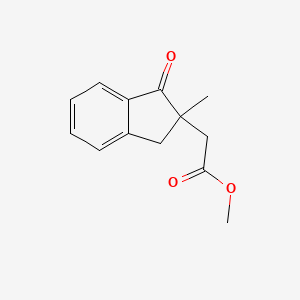
![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
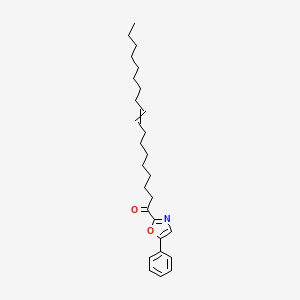
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

diphenylsilane](/img/structure/B12515617.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
